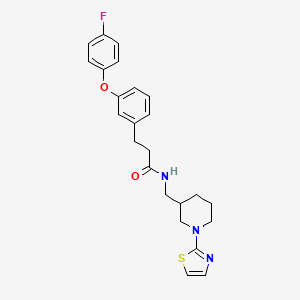

3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a synthetic organic compound that draws interest in various scientific domains, particularly medicinal chemistry and pharmacology. This compound's structural uniqueness allows it to interact with biological systems in intriguing ways, potentially leading to novel therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: : Begin with 4-fluorophenol and a suitable benzaldehyde derivative.

Formation of the Ether Linkage: : Employ nucleophilic substitution to attach the 4-fluorophenoxy group to the benzaldehyde derivative.

Thiazole Introduction: : Incorporate thiazole via a nucleophilic substitution reaction involving piperidine and thiazole derivatives.

Propanamide Formation: : Achieve the final amide bond formation through acylation, utilizing suitable acyl chlorides or anhydrides.

Industrial Production Methods

In an industrial setting, production scale-up would follow similar steps but with optimizations for yield and purity. Reactors and continuous flow systems might be used to handle large volumes efficiently, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups, potentially altering its biological activity.

Reduction: : Reduction reactions can modify the electronic properties of the aromatic systems or reduce any present nitro groups.

Substitution: : Both electrophilic and nucleophilic substitution reactions can further derivatize the compound to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: : Common oxidants include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: : Halogenation and Friedel-Crafts acylation are performed using reagents like bromine (Br2) or acyl chlorides.

Major Products Formed

Oxidation: : Formation of phenol derivatives and quinones.

Reduction: : Formation of amines and hydrogenated aromatic systems.

Substitution: : Introduction of various functional groups at specific positions on the aromatic rings.

Applications De Recherche Scientifique

This compound's multifaceted structure makes it relevant in various research areas:

Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.

Biology: : Studied for its interactions with cellular systems and potential as a biochemical probe.

Medicine: : Investigated for its pharmacological properties, possibly offering therapeutic benefits in neurodegenerative diseases, pain management, or as an anti-inflammatory agent.

Industry: : Its derivatives could be used in materials science for developing new polymers or nanomaterials.

Mécanisme D'action

The precise mechanism by which 3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide exerts its effects is subject to ongoing research. Likely molecular targets include:

Receptor Binding: : It may interact with G-protein coupled receptors or ion channels.

Enzymatic Modulation: : Potential to inhibit or activate specific enzymes, altering metabolic pathways.

Signal Transduction Pathways: : Influences pathways related to inflammation, apoptosis, or cellular proliferation.

Comparaison Avec Des Composés Similaires

Comparison with Other Compounds

3-(4-Fluorophenyl)propanamide: : Lacks the additional complexity of the thiazole and piperidine groups.

3-(3-Phenoxyphenyl)propanamide: : Similar but lacks the fluorine atom, potentially resulting in different electronic properties.

N-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)propanamide: : Shares the thiazole and piperidine groups but lacks the extended aromatic system.

List of Similar Compounds

3-(4-Fluorophenyl)propanamide

3-(3-Phenoxyphenyl)propanamide

N-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)propanamide

4-Fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

This detailed overview should provide a solid foundation for understanding the compound 3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide. Let's delve deeper into any specific areas that catch your interest!

Activité Biologique

3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide, with the CAS number 1790197-74-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazole moiety and a fluorophenoxy group, which are known to enhance pharmacological properties. The molecular formula is C24H26FN3O2S, and it has a molecular weight of 439.5 g/mol .

Structure and Properties

The structural composition of the compound can be broken down as follows:

| Component | Description |

|---|---|

| Molecular Formula | C24H26FN3O2S |

| Molecular Weight | 439.5 g/mol |

| CAS Number | 1790197-74-8 |

The presence of the 4-fluorophenoxy group is significant as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability . The thiazole ring contributes to various biological properties, including antimicrobial and anticancer activities .

Anticancer Potential

Research indicates that compounds containing thiazole rings have demonstrated significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells . The specific compound under consideration may exhibit similar effects due to its structural features.

Antimicrobial Activity

Thiazole-containing compounds are also noted for their antimicrobial properties. Studies have reported that certain thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by the following structural elements:

- Fluorophenoxy Group : Enhances lipophilicity and bioavailability.

- Thiazole Moiety : Associated with various pharmacological activities including anticancer and antimicrobial effects.

- Piperidine Linker : May improve receptor binding affinity and selectivity.

Case Studies

- Anticancer Activity Assessment : In vitro studies on similar thiazole derivatives showed IC50 values in the low micromolar range against cancer cell lines, suggesting potential efficacy for the compound .

- Antimicrobial Testing : A study involving thiazole derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against selected pathogens.

Propriétés

IUPAC Name |

3-[3-(4-fluorophenoxy)phenyl]-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2S/c25-20-7-9-21(10-8-20)30-22-5-1-3-18(15-22)6-11-23(29)27-16-19-4-2-13-28(17-19)24-26-12-14-31-24/h1,3,5,7-10,12,14-15,19H,2,4,6,11,13,16-17H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCJHNMZOXOALM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.